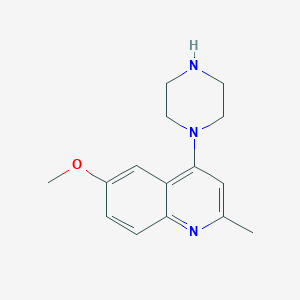

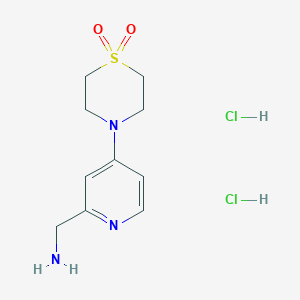

![molecular formula C16H19N3O B2728231 3-环丙基亚甲基-8-(5-甲基吡嗪-2-甲酰基)-8-氮杂双环[3.2.1]辛烷 CAS No. 2175978-55-7](/img/structure/B2728231.png)

3-环丙基亚甲基-8-(5-甲基吡嗪-2-甲酰基)-8-氮杂双环[3.2.1]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

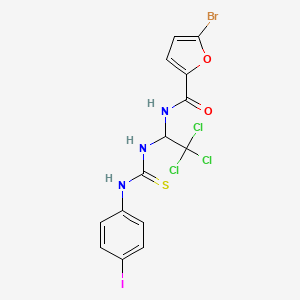

The compound you mentioned seems to be a complex organic molecule that contains a pyrazine derivative and a bicyclo[3.2.1]octane structure . Pyrazine derivatives are known to be used as flavorings in food and feed for animals . Bicyclo[3.2.1]octane is a highly strained ring system that is difficult to synthesize .

Synthesis Analysis

Due to the high strain energy, molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize, and there are very few approaches to access them .Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of the bicyclo[3.2.1]octane structure and the pyrazine derivative. Detailed analysis would require specific computational chemistry methods .科学研究应用

高效合成与类似物开发

一项研究展示了从吡咯谷氨酸中高效合成 8-甲基-3,8-二氮杂双环[3.2.1]辛烷(阿扎托品)的合成路线,突出了酰胺活化和环化技术。此方法促进了多个 3-取代类似物的创建,展示了阿扎双环[3.2.1]辛烷框架在受体亲和力调节中的多功能性 (Singh 等人,2007)。

环加成反应和功能化衍生物

开发了路易斯酸催化的 1-氮杂二烯与供体-受体环丙烷的 [3+2] 环加成反应,以合成亚胺官能化的环戊烷和吡咯烷衍生物。此工艺能够生成具有药学意义的阿扎双环[3.2.1]辛烷衍生物,强调了这些结构在药物化学中的合成效用 (Verma 和 Banerjee,2017)。

来自海洋来源真菌的新型结构部分

对海洋来源真菌的研究导致了变色菌素 A-C 的发现,这些化合物具有 2-氧杂-7-阿扎双环[3.2.1]辛烷核心。此发现突出了通过天然产物合成获得的结构多样性以及此类独特框架的潜在生物活性 (Zhong 等人,2018)。

扩环环异构化方法

一项研究展示了从带有环丙叉亚烷的 1,5-烯炔创建双环[4.2.0]辛烷的对映选择性扩环环异构化方法。此方法对于构建具有生物活性的天然产物至关重要,强调了环丙叉亚烷修饰在合成有机化学中的相关性 (Zheng、Felix 和 Gagné,2014)。

作用机制

未来方向

属性

IUPAC Name |

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-10-8-18-15(9-17-10)16(20)19-13-4-5-14(19)7-12(6-13)11-2-3-11/h8-9,13-14H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQAYVVMBMREEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(=C4CC4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

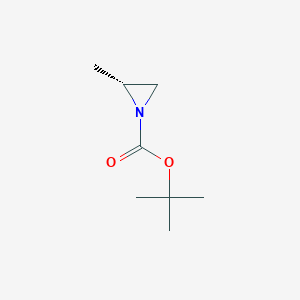

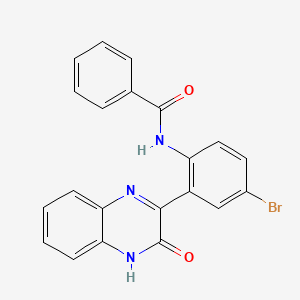

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)

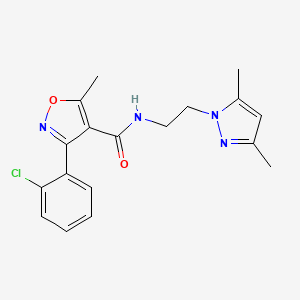

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)

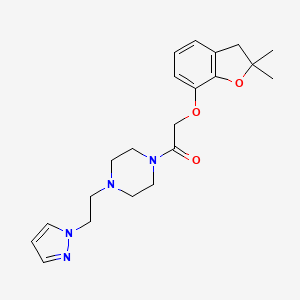

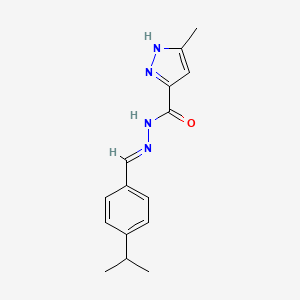

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)

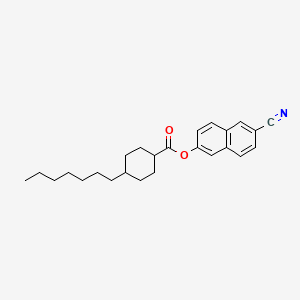

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)

![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)